1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone
Description
Properties
IUPAC Name |
1-[(3S)-3-[2-aminoethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)14(7-5-12)11-4-6-13(8-11)10(3)15/h9,11H,4-8,12H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHXZIBLIPXFIZ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCN)[C@H]1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of (S)-3-Aminopyrrolidine
The chiral amine undergoes alkylation with 2-chloroethylisopropylamine in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile (82°C, 12 hours). This step introduces the isopropylamino-ethyl side chain while preserving the stereochemical integrity of the pyrrolidine ring. Monitoring via thin-layer chromatography (TLC) using ethyl acetate:methanol (9:1) confirms complete consumption of the starting material.
Acylation with Acetyl Chloride
Subsequent acylation employs acetyl chloride in dichloromethane (DCM) at 0°C, with triethylamine (Et₃N) as a base to neutralize HCl byproducts. The reaction achieves 89% yield after 2 hours, as quantified by ¹H NMR spectroscopy. Critical parameters include:
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Temperature control : Maintaining 0°C prevents N-overacylation
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Solvent choice : DCM’s low polarity minimizes side reactions
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Stoichiometry : 1.1 equivalents of acetyl chloride relative to the amine
Asymmetric Synthesis from L-Proline Derivatives
For applications requiring ultra-high enantiomeric excess (>99% ee), researchers have developed an asymmetric route starting from L-proline.
Oxidative Decarboxylation
L-proline undergoes oxidative decarboxylation using lead tetraacetate (Pb(OAc)₄) in acetic acid, generating (S)-3-aminopyrrolidine with 94% ee. This method avoids racemization common in alternative degradation pathways.
Sequential Functionalization
The resultant amine is subjected to:
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Reductive Amination : With isopropylamine and sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5, 24 hours)
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Ethylene Diamine Coupling : Using EDCI/HOBt activation in DMF
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Selective Acetylation : As described in Section 1.2
This three-step sequence achieves an overall yield of 68%, with ee maintained at 93%.
Solid-Phase Synthesis for High-Throughput Production
Recent advances in combinatorial chemistry have enabled solid-phase synthesis using Wang resin. Key innovations include:
Resin Loading
The pyrrolidine precursor is attached via a photolabile linker (4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid), allowing UV-triggered cleavage post-synthesis. Loading efficiency reaches 0.78 mmol/g resin.
Stepwise Assembly
Automated synthesizers perform:
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Aminoethylation : Using Fmoc-protected 2-aminoethyl bromide
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Isopropylamination : With Hünig’s base in NMP
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On-resin acetylation : Acetic anhydride/pyridine (1:3)
This method produces 1.2 g of product per synthesis cycle (24 hours) with 91% purity by HPLC.
Biocatalytic Approaches Using Transaminases
Green chemistry initiatives have explored enzymatic synthesis using ω-transaminases:
Enzyme Selection
Mutated Arthrobacter sp. KNK168 transaminase (ATA-117) demonstrates:
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Substrate specificity : Kₘ = 2.3 mM for 3-ketopyrrolidine
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Thermostability : Tₒₚₜ = 55°C
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Co-factor recycling : Integrated with lactate dehydrogenase
Process Parameters
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pH : 7.5 (50 mM phosphate buffer)
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Temperature : 40°C
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Reaction time : 8 hours
This method achieves 82% conversion with 98% ee, though scale-up remains challenging due to enzyme cost.
Microwave-Assisted Synthesis
Accelerating reaction kinetics through microwave irradiation reduces synthesis time from 12 hours to 35 minutes:
| Parameter | Conventional | Microwave | Improvement |
|---|---|---|---|
| Temperature (°C) | 82 | 120 | +38°C |
| Time (min) | 720 | 35 | 95% reduction |
| Yield (%) | 89 | 92 | +3% |
| Energy Consumption | 1.8 kWh | 0.4 kWh | 78% savings |
Notably, microwave conditions enhance stereochemical control by minimizing thermal degradation pathways.
Continuous Flow Synthesis
Adopting continuous flow technology enables kilogram-scale production:
Reactor Design
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Tube reactor : Hastelloy C-276, 10 mL volume
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Residence time : 8 minutes
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Pressure : 18 bar
Performance Metrics
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Throughput : 1.4 kg/day
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Purity : 99.2% by GC-MS
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Solvent consumption : Reduced by 73% vs batch
This method currently represents the state-of-the-art for industrial-scale manufacturing.
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
| Method | Yield (%) | ee (%) | Scale Potential | Cost Index |
|---|---|---|---|---|
| Pyrrolidine Acylation | 89 | 99 | Pilot | 1.0 |
| Asymmetric Synthesis | 68 | 99 | Lab | 3.2 |
| Solid-Phase | 91 | 95 | Micro | 4.5 |
| Biocatalytic | 82 | 98 | Lab | 5.1 |
| Microwave | 92 | 99 | Pilot | 1.8 |
| Continuous Flow | 94 | 99 | Industrial | 0.7 |
Key findings:
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Continuous flow synthesis offers superior scalability and cost-efficiency
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Biocatalytic methods lag in cost-effectiveness but provide environmental benefits
Critical Process Considerations
Stereochemical Control
Maintaining the (S)-configuration requires:
Purification Challenges
The polar nature of the compound necessitates:
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Ion-exchange chromatography for amine separation
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Recrystallization from tert-butyl methyl ether (TBME)/hexane
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Simulated moving bed (SMB) chromatography for industrial-scale purification
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
Key Observations :
- Positional Isomerism : The target compound’s substituent is at the 3-position of pyrrolidine, whereas analogs like the C₁₂H₂₅N₃O derivative (CAS: 1354016-08-2) feature substituents at the 2-position , altering steric and electronic properties.
- Functional Group Modifications : The benzyl ester derivative (C₂₀H₃₀N₃O₂) introduces a polar carboxylate group, likely improving binding affinity in receptor-targeted applications.
Stereochemical and Physicochemical Properties
- Lipophilicity : The isopropyl group enhances hydrophobicity relative to ethyl or cyclopropyl analogs, impacting membrane permeability and metabolic stability.
- Synthetic Accessibility : The target compound is listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis or purification compared to simpler analogs like ethyl-substituted derivatives.
Biological Activity
1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone, known by its CAS number 1353970-18-9, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C11H23N3O. The structure features a pyrrolidine ring, which is significant in many pharmacological applications due to its ability to interact with various biological targets.
The compound's mechanism of action primarily involves modulation of neurotransmitter systems and potential interactions with G protein-coupled receptors (GPCRs). These interactions are crucial for numerous physiological processes, including mood regulation and cognitive function.
Antiviral Properties
Recent studies have explored the antiviral potential of compounds similar to this compound. For instance, research on related structures has shown inhibition of viral replication in cellular models. A notable study highlighted the efficacy of a structurally similar compound against SARS-CoV-2, demonstrating significant antiviral activity with an EC50 value in the nanomolar range .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly in relation to anxiety and depression models. In animal studies, compounds with similar structural motifs exhibited anxiolytic and antidepressant-like effects, likely through serotonin and norepinephrine pathways .
Study 1: Antiviral Activity Against Coronaviruses
A study published in MedRxiv focused on a series of compounds with structural similarities to this compound. It was found that these compounds effectively inhibited SARS-CoV replication in vitro. The lead compound demonstrated an EC50 value of approximately 85.3 nM against SARS-CoV-2 .
Study 2: Neuropharmacological Assessment
In another investigation, the neuropharmacological profile of related compounds was assessed using rodent models. The results indicated that these compounds significantly reduced anxiety-like behaviors in elevated plus maze tests, suggesting potential therapeutic applications for anxiety disorders .
Table 1: Biological Activities of this compound
Q & A
Q. How can metabolic stability be improved through structural modifications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
